(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidin-4-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidin-4-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H28N8O2 and its molecular weight is 448.531. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds with 1,2,4-triazole and piperazine structures have been studied for their anticancer properties . These compounds often target enzymes or proteins that are crucial for cancer cell survival and proliferation.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to cytotoxic effects on cancer cells . The interaction often involves the formation of hydrogen bonds with the target, which can disrupt its normal function and lead to cell death .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to cell growth and proliferation, leading to cytotoxic effects on cancer cells .
Pharmacokinetics
Compounds with similar structures often have good solubility and bioavailability due to the presence of nitrogen atoms in their structure .
Biochemische Analyse
Biochemical Properties
It is known that similar 1,2,4-triazole derivatives have shown inhibitory activities against certain cancer cell lines .
Cellular Effects
In cellular environments, (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidin-4-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone has been observed to exhibit cytotoxic activities against certain cancer cell lines . It influences cell function by potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Biologische Aktivität
The compound (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidin-4-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be broken down into several key components:
- Pyrimidine and Triazole Moieties : These heterocyclic structures are known for their diverse biological activities.
- Piperidine and Piperazine Rings : These cyclic amines contribute to the compound's pharmacological properties.
The molecular formula is represented as C19H24N6O, indicating a complex arrangement that facilitates various interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of compounds containing triazole and pyrimidine derivatives. For instance, a related compound demonstrated significant inhibition of cancer cell proliferation in vitro, suggesting that similar structural motifs may confer anticancer activity. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for tumor growth and survival.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit phospholipase D (PLD), an enzyme involved in lipid signaling pathways. Inhibitors of PLD have been linked to various therapeutic effects, including modulation of inflammatory responses and neuroprotection. A study reported that modifications to the piperazine moiety enhanced inhibitory potency against PLD, indicating a promising avenue for further research into this compound's therapeutic potential .
Neuropharmacological Effects
Compounds with similar structural features have been investigated for their effects on neurotransmitter systems. The piperazine component suggests potential interactions with serotonin receptors, which could lead to anxiolytic or antidepressant effects. Research has shown that derivatives with piperazine rings can modulate serotonin receptor activity, leading to alterations in mood and behavior .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Nitrogen Contributions : The presence of nitrogen atoms in the triazole and pyrimidine rings plays a significant role in forming hydrogen bonds with target proteins, enhancing binding affinity.
- Substituent Effects : Variations in substituents on the piperidine and piperazine rings can significantly affect potency and selectivity. For example, replacing certain groups with more lipophilic counterparts has been shown to increase inhibitory activity against specific enzymes .
Case Studies
Several case studies illustrate the biological activity of compounds structurally related to this compound:
- Inhibition of NAPE-PLD : A study identified a pyrimidine derivative as a potent inhibitor of NAPE-phospholipase D (NAPE-PLD), demonstrating its potential role in modulating endocannabinoid signaling pathways .
- Neuroprotective Effects : Another investigation into similar triazole-containing compounds revealed neuroprotective properties through the modulation of lipid signaling pathways, suggesting therapeutic applications in neurodegenerative diseases .
- Antimicrobial Activity : Compounds with similar frameworks have also exhibited antimicrobial properties against various pathogens, indicating a broad spectrum of biological activity that warrants further exploration .
Eigenschaften
IUPAC Name |
[4-(3-methoxyphenyl)piperazin-1-yl]-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N8O2/c1-33-20-4-2-3-19(13-20)28-9-11-30(12-10-28)23(32)18-5-7-29(8-6-18)21-14-22(26-16-25-21)31-17-24-15-27-31/h2-4,13-18H,5-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOOMEABKJFESH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C4=NC=NC(=C4)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.